molecular formula C32H54O2S2Sn2 B1529785 [4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1160823-78-8

[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B1529785
CAS No.: 1160823-78-8
M. Wt: 772.3 g/mol
InChI Key: XXMOZDBOAIICDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is an organic compound with the molecular formula C26H38O2S2. This compound is notable for its use in organic electronics, particularly in the development of organic photovoltaic cells and organic field-effect transistors. Its unique structure, which includes benzo[1,2-b:4,5-b’]dithiophene and trimethylstannane groups, contributes to its desirable electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves the following steps:

    Formation of the Benzo[1,2-b4,5-b’]dithiophene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzo[1,2-b:4,5-b’]dithiophene core.

    Introduction of the (2-ethylhexyl)oxy Groups: The benzo[1,2-b:4,5-b’]dithiophene core is then functionalized with (2-ethylhexyl)oxy groups through etherification reactions.

    Attachment of Trimethylstannane Groups: Finally, the trimethylstannane groups are introduced via a stannylation reaction, typically using trimethyltin chloride as the stannylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has several applications in scientific research:

    Organic Photovoltaics: Used as a building block in the synthesis of donor-acceptor polymers for organic solar cells.

    Organic Field-Effect Transistors: Employed in the fabrication of organic semiconductors for transistors.

    Material Science: Investigated for its potential in creating new materials with unique electronic properties.

    Biological Studies: Explored for its interactions with biological molecules and potential biomedical applications.

Comparison with Similar Compounds

Similar Compounds

    (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene): Lacks the trimethylstannane groups but shares the same core structure.

    (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of trimethylstannane.

Uniqueness

The presence of trimethylstannane groups in (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) makes it unique compared to its analogs. These groups provide distinct reactivity and functionalization possibilities, making the compound highly versatile for various applications in organic electronics and material science.

Properties

IUPAC Name

[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O2S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-27-23-21-13-15-30-26(21)24(22-14-16-29-25(22)23)28-18-20(8-4)12-10-6-2;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMOZDBOAIICDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CC)CCCC)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O2S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729039
Record name {4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiene-2,6-diyl}bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160823-78-8
Record name 1,1′-[4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160823-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiene-2,6-diyl}bis(trimethylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8-Bis[(2-ethylhexyl)oxy]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,8-Bis[(2-hexyldecyl)oxy]-benzo[1,2-b:4,5-b′]dithiophene (0.80 g, 1.19 mmol) was dissolved in dry THF (10 mL) under nitrogen. The solution was cooled to −70° C. and butyllithium (1.0 mL, 2.M solution in hexanes, 2.5 mmol) was added dropwise. The reaction was allowed to warm to room temperature over 2 hours and cooled back to −78° C. Trimethyltin chloride (0.61 g, 3.0 mmol) was added. The reaction was allowed to warm to room temperature and stirred under nitrogen overnight. Water (50 mL) was added and the reaction was extracted with ether. Organic layer was separated and dried over Na2SO4. Solvent was removed under vacuum. To the residue was added ethanol (10 mL) and the suspension was stirred overnight. The resulting white solids were collected by filtration and dried under vacuum to afford the product 4,8-bis[(2-ethylhexyl)oxy]-2,6-bis(1,1,1-trimethyl-stannanyl)benzo[1,2-b:4,5-b′]dithiophene (0.58 g, 49%). 1H NMR (CDCl3, 500 MHz) δ=7.52 (m, 2H), 4.17 (d, J=5.0 Hz, 4H), 1.86 (m, 2H), 1.67 (m, 4H), 1.28-1.55 (m, 44H), 0.86 (m, 12H), 0.55 (m, 18H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 3
Reactant of Route 3
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 4
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 5
[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Customer
Q & A

Q1: What is the significance of (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) in the context of organic solar cells?

A1: (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) likely serves as a monomer in the synthesis of conjugated polymers. [] These polymers are crucial components of the active layer in organic solar cells, responsible for absorbing light and facilitating the movement of charge carriers, ultimately contributing to energy conversion efficiency.

Q2: What can be inferred about the properties of materials synthesized using (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) from the title of the research paper?

A2: The title mentions "Conjugated Materials Based on Benzodithiophene - Benzothiazole." [] This suggests that (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane), containing a benzodithiophene unit, is likely reacted with a benzothiazole-containing compound to form a conjugated polymer. These polymers are known for their semiconducting properties, desirable for applications in organic solar cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.